molecular formula C21H22ClN2O6P B11416436 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11416436
M. Wt: 464.8 g/mol
InChI Key: XJEQWUQOYLBLQJ-UHFFFAOYSA-N
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Description

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Benzodioxole Introduction: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction using a benzodioxole derivative and an appropriate leaving group.

    Phosphonate Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the reaction type.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The benzodioxole and oxazole moieties may interact with enzymes or receptors, modulating their activity. The phosphonate ester group can also play a role in binding to active sites or influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(1,3-benzodioxol-5-ylamino)methylene]malonate
  • Diethyl {[1,3-benzodioxol-5-yl(ethyl)amino]methylene}malonate

Uniqueness

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorophenyl)-1,3-oxazol-4-yl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the phosphonate ester group distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C21H22ClN2O6P

Molecular Weight

464.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C21H22ClN2O6P/c1-3-28-31(25,29-4-2)21-20(30-19(24-21)15-6-8-16(22)9-7-15)23-12-14-5-10-17-18(11-14)27-13-26-17/h5-11,23H,3-4,12-13H2,1-2H3

InChI Key

XJEQWUQOYLBLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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